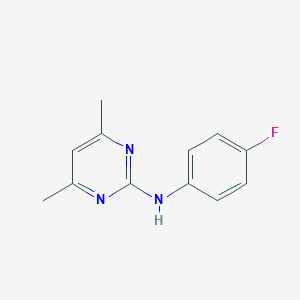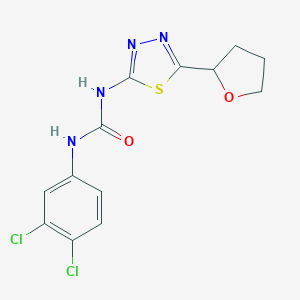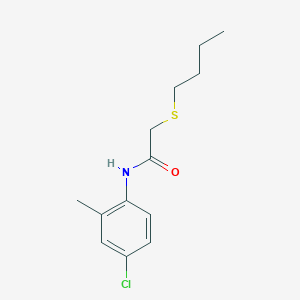![molecular formula C18H18F3N5O3 B284167 N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to be effective in treating B cell malignancies and autoimmune diseases.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B cell signaling and activation. Upon B cell receptor stimulation, BTK is activated and phosphorylates downstream signaling molecules, leading to B cell proliferation, survival, and differentiation. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B cell activation and proliferation.
Biochemical and Physiological Effects
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to inhibit the activation of B cells and the production of autoantibodies in autoimmune diseases such as lupus. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to have minimal effects on T cell function, which is important for minimizing the risk of immunosuppression.
実験室実験の利点と制限
One of the main advantages of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical studies. However, one limitation of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective BTK inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, the use of BTK inhibitors in combination with immunotherapies, such as checkpoint inhibitors, is also an area of active investigation.
合成法
The synthesis of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves several steps, including the preparation of 2-(trifluoromethyl)-1,3-benzodioxole, the coupling of 2-(trifluoromethyl)-1,3-benzodioxole with 6-bromo-4-pyrimidinamine, and the subsequent coupling of the resulting intermediate with 1-piperidinylamine. The final product is obtained by reacting the intermediate with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
科学的研究の応用
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies and autoimmune diseases. In a study published in Cancer Research, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by inducing apoptosis and inhibiting BTK signaling. In another study published in the Journal of Immunology, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea was shown to be effective in suppressing the activation of B cells and the production of autoantibodies in a mouse model of lupus.
特性
分子式 |
C18H18F3N5O3 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C18H18F3N5O3/c19-17(20,21)18(28-12-6-2-3-7-13(12)29-18)25-16(27)24-14-10-15(23-11-22-14)26-8-4-1-5-9-26/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,22,23,24,25,27) |
InChIキー |
MJMJSSRREHEGIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
正規SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
